N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Overview
Description
Mechanism of Action
Target of Action
5-Fluoro ABICA, also known as 5-Fluoro AB-PICA, is an indole-based synthetic cannabinoid . It is a potent agonist at CB1 receptors and CB2 receptors with EC50 values of 0.77 nM and 1.2 nM respectively . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Result of Action
A study has shown that it upregulates angiogenic markers and stimulates tube formation in human brain microvascular endothelial cells . This suggests that 5-Fluoro ABICA may have a role in promoting angiogenesis, the formation of new blood vessels from pre-existing vessels.
Action Environment
It is known that various biological and abiotic factors can affect the transfer and distribution of antibiotic resistance genes
Biochemical Analysis
Biochemical Properties
It is known to be a potent agonist at CB1 receptors and CB2 receptors . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
In vitro studies have shown that N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide can stimulate proliferation, migration, and tube formation in human brain microvascular endothelial cells (HBMECs) in a dose-dependent manner . It also markedly increased the expression of pro-angiogenic factors .
Molecular Mechanism
It is known to be a potent agonist at CB1 receptors and CB2 receptors , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro ABICA involves the reaction of 5-fluoropentylindole with an appropriate carboxylic acid derivative. The reaction typically occurs under controlled conditions with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 5-fluoro ABICA are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems ensure precise control of reaction conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro ABICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Solvents: Solvents like methanol, ethanol, and acetonitrile are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Fluoro ABICA has several scientific research applications, including:
Forensic Chemistry: It is used as a reference standard in forensic laboratories to identify and quantify synthetic cannabinoids in biological samples.
Toxicology Studies: Researchers study its toxicological properties to understand its effects on human health.
Pharmacological Research: The compound is used to investigate the pharmacological effects of synthetic cannabinoids on the endocannabinoid system.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro AB-PINACA: A synthetic cannabinoid with an aminoalkylindazole base.
5-Fluoro ADBICA: A derivative of ADBICA featuring a fluorine atom added to the terminal carbon of the pentyl group.
Uniqueness
5-Fluoro ABICA is unique due to its indole group, which differentiates it from other synthetic cannabinoids with indazole groups . This structural difference can influence its binding affinity and pharmacological effects.
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-13(2)17(18(21)24)22-19(25)15-12-23(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,25)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZBLMAONPUNX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016915 | |
Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801338-26-0 | |
Record name | 5-Fluoro ABICA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-AB-PICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTI87HQ3GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary finding of the research on 5-fluoro ABICA in the context of human brain microvascular endothelial cells?
A1: The research demonstrates that 5-fluoro ABICA, a synthetic cannabinoid, can upregulate angiogenic markers in human brain microvascular endothelial cells (hBMVECs). [] This means that the compound can stimulate the formation of new blood vessels from pre-existing vessels, a process crucial for various physiological and pathological conditions, including tumor growth. The study specifically found that 5-fluoro ABICA increased the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, the research showed that 5-fluoro ABICA promotes tube formation in hBMVECs, further supporting its pro-angiogenic properties. []
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